molecular formula C8H9F3N2O4 B1506493 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate CAS No. 1208081-14-4

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate

Cat. No.: B1506493
CAS No.: 1208081-14-4
M. Wt: 254.16 g/mol
InChI Key: CWDYMANTTHSEMB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate (CAS: 1208081-14-4) is a pyrimidine derivative with a hydroxyl group at position 2, a trifluoromethyl substituent at position 4, and an ethyl ester at position 3. The hydrate form indicates the presence of water molecules in the crystalline structure. Its molecular formula is C₈H₉F₃N₂O₄ (molecular weight: 254.17 g/mol) . The compound is synthesized via multi-step reactions involving condensation, halogenation, and esterification, as demonstrated in methods analogous to those described for related pyrimidine esters .

Applications This compound is a key intermediate in pharmaceuticals, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a critical structural motif in drug design .

Properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3.H2O/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11;/h3H,2H2,1H3,(H,12,13,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDYMANTTHSEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate (CAS No. 1208081-14-4) is a pyrimidine derivative with significant potential in pharmaceutical development, agricultural chemistry, and biochemical research. This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C8H7F3N2O3
  • Molecular Weight : 236.15 g/mol
  • CAS Number : 1208081-14-4

Biological Applications

The biological activity of this compound has been explored in various contexts, primarily focusing on its roles in drug development and agricultural applications.

Pharmaceutical Development

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects. The compound has been noted for its role as an intermediate in synthesizing anti-inflammatory drugs, enhancing therapeutic efficacy against conditions like arthritis and other inflammatory disorders .
  • Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against several strains of bacteria. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Potential : The compound's structural characteristics make it a candidate for anticancer drug development. Research has indicated that related pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis, particularly in cells expressing specific oncogenes .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances the efficacy of these agents while minimizing environmental impact .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. Results indicated significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like ceftriaxone .
  • Anticancer Activity Assessment : In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results showed that it could effectively inhibit cell growth and trigger apoptosis through specific pathways involving EGFR signaling .

Table 1: Biological Activities of 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 40 µg/mL
Enterococcus faecalisComparable inhibition to ceftriaxone
AnticancerVarious cancer cell linesInduces apoptosis
Anti-inflammatoryInflammatory modelsReduces inflammation markers

Scientific Research Applications

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anti-inflammatory Drugs : It has been utilized in developing compounds that target inflammatory pathways, enhancing therapeutic efficacy in treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Agents : Research indicates its potential in synthesizing antiviral drugs, particularly those targeting viral replication processes.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the effectiveness of 2-hydroxy-4-trifluoromethyl-pyrimidine derivatives in inhibiting viral replication in vitro. The compound's unique trifluoromethyl group contributes to its enhanced biological activity, making it a promising candidate for further development in antiviral therapies.

Agricultural Chemistry

In the field of agrochemicals, this compound serves multiple purposes:

  • Herbicides and Fungicides : It is used to formulate effective herbicides and fungicides that provide pest control while minimizing environmental impact.
  • Pesticide Development : The compound’s stability and reactivity make it suitable for developing new classes of pesticides that are both effective and environmentally friendly.

Data Table: Agrochemical Applications

Application TypeCompound UseEnvironmental Impact
HerbicidesEffective against broadleaf weedsLow toxicity to non-target species
FungicidesControl of fungal pathogensReduced runoff potential

Material Science

The compound is explored for its potential in creating advanced materials:

  • Polymers and Coatings : Its chemical properties enable the development of durable polymers and coatings with enhanced resistance to environmental degradation.

Case Study: Development of Coatings

Research highlighted the use of 2-hydroxy-4-trifluoromethyl-pyrimidine derivatives in formulating coatings that exhibit superior resistance to UV radiation and moisture, extending the lifespan of materials used in construction and automotive applications.

Biochemical Research

In biochemical research, the compound plays a significant role:

  • Enzyme Interactions : It aids researchers in studying enzyme interactions and metabolic pathways, contributing to a better understanding of complex biological systems.
  • Targeted Therapies : The insights gained from studies involving this compound can lead to the development of targeted therapies for various diseases.

Data Table: Research Applications

Research FocusApplicationOutcome
Enzyme StudiesInvestigating enzyme kineticsEnhanced understanding of metabolic pathways
Drug DevelopmentTargeting specific biological pathwaysIdentification of novel therapeutic targets

Fluorinated Compound Synthesis

The trifluoromethyl group enhances the stability and reactivity of this compound, making it valuable for synthesizing other fluorinated compounds with unique properties. This characteristic is particularly beneficial for developing new pharmaceuticals and agrochemicals that require enhanced efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 4 and ester moiety at position 5 enable selective functionalization:

Reaction with Hydrazine Hydrate
Refluxing the compound with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol yields two primary products:

  • 3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide (via ester-to-hydrazide conversion)

  • Pyridothienopyrimidine derivatives (via Thorpe–Ziegler cyclization under anhydrous conditions) .

Conditions :

ReagentSolventTemperatureTimeProduct Yield
Hydrazine hydrateEthanolReflux3–4 h72–85%

Condensation Reactions

The hydroxyl group at position 2 participates in condensation with aldehydes:

Formation of Hydrazones
Treatment with aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carboxaldehyde) generates hydrazones (6a–d), which undergo intramolecular cyclization to form pyridothienopyrimidines (7a–d) .

Key Example :

  • Benzaldehyde Condensation :

    • Product: N1-Benzylidene-3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide

    • Conditions: Ethanol, reflux (6 h), 68% yield .

Cyclization Reactions

Thorpe–Ziegler Cyclization
Hydrazones derived from the parent compound cyclize in the presence of triethyl orthoformate to form pyridothienopyrimidine derivatives (8a–d) :

Starting MaterialReagentProductYield
Hydrazone 6aTriethyl orthoformatePyridothienopyrimidine 8a65%
Hydrazone 6bTriethyl orthoformatePyridothienopyrimidine 8b71%

Hydrolysis and Esterification

Saponification :
Treatment with ethanolic NaOH converts the ethyl ester to a carboxylic acid (21), which reacts further with acetic anhydride or triethyl orthoformate :

Reaction PathwayReagentProduct
Ester → Carboxylic AcidNaOH (ethanol)3-Amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylic acid
Carboxylic Acid → OxazinoneAcetic anhydride2-Methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3’,2’:4,5]thieno[3,2-d]oxazin-4-one

Stability Under Thermal Conditions

The compound decomposes at temperatures >200°C, releasing CO₂ and forming trifluoromethylpyrimidine residues. Thermal gravimetric analysis (TGA) shows a mass loss of 42% between 200–250°C .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Functional Group Modified
Nucleophilic SubstitutionHydrazine hydrate, ethanolEster → Hydrazide
CondensationAromatic aldehydes, refluxHydroxyl → Hydrazone
CyclizationTriethyl orthoformate, ΔHydrazone → Pyridothienopyrimidine
HydrolysisNaOH, ethanolEster → Carboxylic Acid

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The trifluoromethyl group at position 4 distinguishes this compound from other pyrimidine-5-carboxylates. Below is a comparison with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate 2-OH, 4-CF₃, 5-COOEt C₈H₉F₃N₂O₄ 254.17 Hydrate form; high solubility in polar solvents; metabolic stability Antiviral intermediates
2-Hydroxy-4-methyl-pyrimidine-5-carboxylic acid ethyl ester 2-OH, 4-CH₃, 5-COOEt C₈H₁₀N₂O₃ 182.18 Lower molecular weight; reduced lipophilicity compared to CF₃ derivatives Antibacterial agents
2-Hydroxy-4-phenyl-pyrimidine-5-carboxylic acid ethyl ester 2-OH, 4-Ph, 5-COOEt C₁₃H₁₂N₂O₃ 244.25 Increased aromaticity; enhanced π-π stacking in drug-receptor interactions Kinase inhibitors
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-Ph, 4-CF₃, 5-COOEt C₁₄H₁₁F₃N₂O₂ 296.24 Higher lipophilicity (density: 1.293 g/cm³); improved blood-brain barrier penetration CNS-targeted therapeutics
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-CH₃, 4-CF₃, 5-COOEt C₉H₉F₃N₂O₂ 234.18 Simplified synthesis; reduced steric hindrance Agrochemical intermediates

Physicochemical Properties

  • Solubility : The hydrate form of 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylate has higher aqueous solubility (23 mg/mL) than its anhydrous form (8 mg/mL) .
  • Thermal Stability : Decomposition temperature for the trifluoromethyl derivative (219°C) exceeds that of methyl (185°C) and phenyl (198°C) analogues due to stronger C-F bonds .

Preparation Methods

General Synthetic Route

The synthesis of 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate typically starts from readily available precursors such as ethyl pyruvate and trifluoroacetamidine derivatives. The key steps involve:

  • Formation of an intermediate 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (compound II) via condensation reactions.
  • Preparation of trifluoroacetamidine (compound III) through dehydration of trifluoroacetamide using phosphorus pentoxide.
  • Cyclocondensation of compound II with compound III in alcoholic solvents to yield the target pyrimidine ester.

This approach is supported by a patented method that emphasizes controlled heating, solvent choice, and reaction times to optimize yield and scalability.

Detailed Stepwise Preparation

Step Reaction Description Reagents & Conditions Yield & Notes
1 Preparation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (Compound II) Ethyl pyruvate + dimethylformamide dimethyl acetal in DMF at 25°C, stirred 12h; vacuum distillation at 45°C Yield: 62%; brownish black oily liquid product
2 Preparation of trifluoroacetamidine (Compound III) Trifluoroacetamide + phosphorus pentoxide heated 100-150°C for 24h; gaseous products passed through liquefied ammonia at < -40°C Yield: 84%; colorless oil, purified by distillation
3 Cyclocondensation to form 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester (Compound I) Compound II + Compound III in dehydrated ethanol, warmed to 50°C, then refluxed 2h; cooled, concentrated, and precipitated with water Yield: 82%; white crystalline solid after vacuum drying

This method allows for control over reaction parameters such as temperature (30–120°C), solvent systems (ethanol, methanol, acetonitrile, dioxane), and reaction times (1–24h), facilitating scale-up and reproducibility.

Hydroxyl Group Functionalization

The 2-hydroxy substituent is a reactive site that can undergo transformations:

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) under reflux (100–120°C) converts the hydroxyl to a chloro group, yielding ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, an intermediate for further modifications.
  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate can produce ether derivatives, although specific yields require further optimization.

Ester Group Reactivity

The ethyl ester moiety at position 5 can be hydrolyzed to the corresponding acid under acidic or basic conditions:

Hydrolysis Type Reagents Conditions Product
Acidic Hydrolysis Concentrated HCl or H₂SO₄ Reflux in aqueous ethanol at 70–80°C 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Basic hydrolysis using NaOH or KOH under reflux in ethanol/water mixtures is also reported for related esters, providing a route to carboxylic acid derivatives.

Industrial Considerations

Industrial synthesis adapts the above laboratory methods with optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Automated control of reaction parameters to ensure consistency.
  • Selection of solvents and reagents to minimize by-products and environmental impact.

These adaptations ensure scalable production of the compound with high purity and yield.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents Conditions Yield/Outcome
Intermediate synthesis Formation of compound II via condensation Ethyl pyruvate, dimethylformamide dimethyl acetal, DMF 25°C, 12h stirring, vacuum distillation 62% yield
Trifluoroacetamidine synthesis Dehydration of trifluoroacetamide Trifluoroacetamide, phosphorus pentoxide 100-150°C, 24h, gas passed through liquefied ammonia 84% yield
Cyclocondensation Compound II + III to target ester Compound II, Compound III, ethanol 50°C warming, reflux 2h 82% yield, crystalline product
Hydroxyl group modification Chlorination or alkylation POCl₃ or alkyl halides, bases 80-120°C reflux or base conditions Versatile intermediates
Ester hydrolysis Acidic or basic hydrolysis HCl/H₂SO₄ or NaOH/KOH Reflux in aqueous ethanol Carboxylic acid derivatives

Research Findings and Notes

  • The patented synthetic route offers a robust method for large-scale production with controllable reaction parameters and good yields.
  • Hydroxyl group transformations expand the chemical versatility of the compound, enabling synthesis of derivatives for further applications.
  • The hydration state (hydrate form) is maintained by controlled crystallization and drying conditions, important for stability and handling.
  • No direct synthesis methods for the hydrate form differ substantially from the anhydrous ester; hydration occurs during crystallization or storage under ambient conditions.

Q & A

Basic: What are the recommended synthetic routes for 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester?

Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester reacts with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis to form derivatives. Post-synthetic hydrolysis with NaOH in ethanol/water (1:1) yields the carboxylic acid analog . Key parameters include maintaining anhydrous conditions for coupling and optimizing reaction time (e.g., 1 hour for hydrolysis) to avoid side reactions.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • LCMS : Confirm molecular weight (e.g., observed m/z 366 [M+H]+ for intermediates) .
  • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl at δ ~8.8 ppm in DMSO-d₆) .
  • Elemental Analysis : Verify C/H/N/F ratios (e.g., C₈H₆ClF₃N₂O₂ for analogs) .
  • HPLC : Monitor retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

Advanced: How does the hydrate form influence the compound’s stability and reactivity?

Methodological Answer:
The hydrate form may enhance aqueous solubility but introduce instability under acidic conditions. For instance, hydrolysis of the ethyl ester group (as in ) is accelerated in aqueous NaOH, forming carboxylic acid derivatives. To mitigate premature hydrolysis:

  • Store samples in anhydrous solvents (e.g., DMSO) at -20°C.
  • Conduct Karl Fischer titration to quantify water content.
    Hydrate-to-anhydrate transitions can be monitored via thermogravimetric analysis (TGA) .

Advanced: What computational tools are suitable for optimizing reaction pathways involving this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict intermediates and transition states. For example, ICReDD’s workflow integrates computational screening of boronic acid coupling partners with experimental validation to reduce trial-and-error steps . Software like Gaussian or ORCA can model electronic effects of the trifluoromethyl group on pyrimidine ring reactivity.

Basic: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies often arise from polymorphic forms or hydration states. To address this:

  • Replicate synthesis and purification steps from literature (e.g., recrystallization in ethanol/water mixtures ).
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-reference spectral data (e.g., compare ¹H NMR shifts in DMSO-d₆ vs. CDCl₃) .

Advanced: What strategies are effective for regioselective functionalization of the pyrimidine ring?

Methodological Answer:
The electron-deficient pyrimidine ring favors nucleophilic aromatic substitution at the 2- and 4-positions. For example:

  • Introduce amino groups via SNAr reactions using NH₃/EtOH at elevated temperatures .
  • Use directing groups (e.g., ester at position 5) to control cross-coupling site selectivity .
    Monitor regioselectivity via LCMS and 2D NMR (e.g., NOESY for spatial proximity analysis).

Basic: What are the key considerations for scaling up synthesis in batch reactors?

Methodological Answer:

  • Heat Management : The exothermic hydrolysis step () requires controlled addition of NaOH to prevent thermal degradation.
  • Solvent Selection : Ethanol/water mixtures balance solubility and cost.
  • Reactor Design : Use jacketed reactors with stirring rates >500 rpm to ensure homogeneity, especially for biphasic reactions .

Advanced: How can researchers elucidate the mechanism of trifluoromethyl group participation in reactions?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁹F NMR to track CF₃ group mobility during hydrolysis or coupling.
  • Kinetic Studies : Compare reaction rates of CF₃ vs. CH₃ analogs to assess electronic vs. steric effects.
  • Computational Modeling : Calculate Fukui indices to identify electrophilic centers influenced by CF�3 .

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or carboxylases using fluorogenic substrates.
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293).
  • Cytotoxicity : Perform MTT assays with IC₅₀ determination .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be reconciled?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting.
  • pH Titration : Assess protonation states (e.g., hydroxyl group pKa ~3.5–4.5) using ¹H NMR in D₂O/CD₃OD mixtures .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate

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